molecular formula C9H11NO3 B1330226 Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 98996-29-3

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B1330226
CAS No.: 98996-29-3
M. Wt: 181.19 g/mol
InChI Key: INXGWUMBWHECGK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability, but further studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and should be stored in a dry environment . Other factors such as pH, presence of other compounds, and specific conditions within the body can also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions. The reaction typically proceeds through a Mannich reaction, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

ethyl 1-methyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXGWUMBWHECGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281279
Record name Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98996-29-3
Record name Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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